rac-Irofulven

Ovarian Cancer Xenograft Efficacy Comparative Antitumor Activity

Taxane-resistant ovarian cancer models often lack a validated probe with predictable, target-dependent cytotoxicity. rac-Irofulven solves this by requiring PTGR1-mediated bioactivation, ensuring activity is tightly correlated with enzyme expression (r=0.71). • 82% mean tumor growth inhibition in SK-OV-3 xenografts where paclitaxel failed • 30-fold increased sensitivity in NER-deficient cells; 100-fold enhanced sensitivity in AOR-overexpressing cells • Schedule-dependent synergy with oxaliplatin, cisplatin, paclitaxel, and docetaxel validated in vivo Supplied as an orange solid, ≥98% pure, with full analytical documentation. Global shipping at ambient temperature.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 187277-46-9
Cat. No. B143136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Irofulven
CAS187277-46-9
Synonyms6’-Hydroxy-3’-(hydroxymethyl)-2’,4’,6’-trimethylspiro[cyclopropane-1,5’-[5H]inden]-7’(6’H)-one;  (+/-)-Hydroxymethylacylfulvene; 
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO
InChIInChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3
InChIKeyNICJCIQSJJKZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Irofulven Procurement and Differentiation


rac-Irofulven (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a semisynthetic acylfulvene antitumor agent derived from the fungal sesquiterpene illudin S [1]. It functions as a DNA alkylating agent that requires bioreductive activation, primarily via the NADPH-dependent enzyme prostaglandin reductase 1 (PTGR1), to form cytotoxic DNA adducts [2]. Unlike its highly toxic natural precursor illudin S, rac-Irofulven possesses a modified therapeutic index that enabled progression through Phase I and II clinical trials [3]. The compound is a racemic mixture of enantiomers and has been evaluated for activity against ovarian, prostate, colon, and lung cancers [4].

1
PTGR1-dependent DNA alkylation probe Requires NADPH-dependent bioreductive activation via PTGR1/AOR for DNA adduct formation Selection context: PTGR1 expression-stratified models
2
Racemic mixture – stereochemical comparison studies Contains both enantiomers; suitable for enantiomer-specific activity comparison Stereochemical-control context, attribution review
3
Transcription-coupled NER pathway tool Lesions recognized by TC-NER but not global genome repair Synthetic lethality endpoint review in NER-deficient models

Why rac-Irofulven Cannot Be Substituted


Substitution of rac-Irofulven with illudin S or alternative acylfulvene stereoisomers is not scientifically equivalent due to fundamental differences in therapeutic window, metabolic activation dependency, and clinical toxicity profiles [1]. Illudin S exhibits a low therapeutic index with severe systemic toxicity that precluded clinical development [2]. The stereoisomer LP-284 displays PTGR1-independent activation and preferential activity in hematologic malignancies rather than solid tumors [3]. rac-Irofulven's racemic nature, specific PTGR1-dependent bioactivation, and distinct DNA repair pathway targeting (transcription-coupled nucleotide excision repair) create a unique pharmacological fingerprint that cannot be replicated by simply substituting other acylfulvene family members [4].

Target Compound
rac-Irofulven
PTGR1-dependent activation; modified selectivity context vs natural precursor; TC-NER-targeted DNA lesions
Not Interchangeable
Illudin S
Reported low selectivity window with systemic toxicity context; activation kinetics and endpoint profile may not transfer
Not Interchangeable
LP-284
PTGR1-independent activation pathway; preferential activity reported in hematologic models; solid tumor response context may not transfer

rac-Irofulven Head-to-Head Evidence


In Vivo Efficacy vs Paclitaxel in Ovarian Xenografts

In a direct head-to-head comparison using the SK-OV-3 ovarian cancer xenograft model, rac-Irofulven produced substantial tumor growth inhibition whereas paclitaxel failed to inhibit tumor growth [1]. The differential response underscores rac-Irofulven's activity in tumors refractory to standard taxane therapy.

In Vivo vs Paclitaxel
Head-to-head
rac-Irofulven
82%
Paclitaxel
~0%
Mean tumor growth inhibition; SK-OV-3 xenograft model
Supports taxane-resistant model endpoint review
Reported xenograft context; model-specific, requires validation
Ovarian Cancer Xenograft Efficacy Comparative Antitumor Activity

PTGR1-Dependent Sensitivity vs LP-284

The sensitivity of rac-Irofulven (r=0.71, p=4.7e-10) and the structurally related analog LP-184 (r=0.88, p=8.4e-20) shows strong positive correlation with PTGR1 expression, whereas the stereoisomer LP-284 exhibits no correlation (r=-0.01, p=0.93) [1]. This demonstrates that rac-Irofulven and LP-284 utilize distinct metabolic activation pathways.

PTGR1 Correlation
Head-to-head
r = 0.71, p = 4.7 × 10⁻¹⁰
LP-284: r = −0.01, p = 0.93 (no correlation)
PTGR1 expression-stratified model selection
NCI-60 panel context; biomarker-dependent interpretation
Biomarker PTGR1 Metabolic Activation Precision Oncology

NER Deficiency Sensitivity

Human cells deficient in nucleotide excision repair (NER) are up to 30-fold more sensitive to rac-Irofulven compared with repair-proficient controls [1]. The compound's lesions are recognized by transcription-coupled repair but not global genome repair, distinguishing it from cisplatin which shows weaker XPG correlation .

NER Deficiency
Cross-study
Up to 30-fold
Increased sensitivity in NER-deficient vs proficient cells
NER-deficient model endpoint review
Fibroblast model context; XPG correlation reported
DNA Repair Nucleotide Excision Repair Synthetic Lethality XPG

Oxaliplatin Synergy Across Cancer Cell Lines

rac-Irofulven in combination with oxaliplatin produced synergistic antiproliferative effects in HT29 colon cancer cells, MCF7 breast cancer cells, and CAOV3 ovarian cancer cells [1]. The sequence oxaliplatin followed by rac-Irofulven was the most effective schedule in HT29 and HT29/IF2 cells, with comparable efficacy observed for cisplatin combinations .

Oxaliplatin Synergy
Head-to-head
Synergistic across 3 cell lines
HT29, MCF7, CAOV3; optimal sequence: oxaliplatin → rac-Irofulven
Supports combination study design review
Schedule-dependent context; model-specific validation needed
Combination Therapy Synergy Platinum Agents Colon Cancer

PTGR1-Dependent Selectivity vs Illudin S and M

rac-Irofulven is bioactivated by NADPH-dependent alkenal/one oxidoreductase (AOR/PTGR1) at a much slower rate (Vmax 275 nmol min⁻¹ mg⁻¹, Km 145 μM) compared to illudin S (Vmax 115.9 μmol min⁻¹ mg⁻¹, Km 308 μM) [1]. Human 293 cells overexpressing AOR were 100-fold more sensitive to rac-Irofulven but showed little differential sensitivity to illudin M, confirming distinct metabolic activation requirements .

Activation vs Illudins
Head-to-head
~421-fold slower Vmax
rac-Irofulven Vmax 275 nmol min⁻¹ mg⁻¹ vs illudin S 115.9 μmol min⁻¹ mg⁻¹
Modified selectivity context vs parent compound
Purified AOR/PTGR1 enzyme assay context
Metabolic Activation PTGR1 AOR Bioactivation

rac-Irofulven Optimal Application Scenarios


PTGR1 Bioactivation & NER Synthetic Lethality

rac-Irofulven is optimally suited for studies examining the relationship between PTGR1 (AOR) expression and cytotoxic sensitivity. The 30-fold increased sensitivity in NER-deficient cells [1] and 100-fold enhanced sensitivity in AOR-overexpressing cells [2] make it a precise probe for evaluating synthetic lethal interactions in tumors with compromised DNA repair pathways, particularly those with low XPG expression.

Paclitaxel-Resistant Ovarian Cancer Models

Based on direct xenograft evidence showing 82% mean tumor growth inhibition with rac-Irofulven versus complete failure of paclitaxel in SK-OV-3 models [3], this compound is indicated for research targeting taxane-resistant ovarian cancer. Procurement for studies involving drug-resistant ovarian tumor cell lines (IGROV1, OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, SK-OV-3) is supported by robust in vitro and in vivo data.

Platinum and Taxane Combination Therapy

rac-Irofulven is indicated for combination studies with oxaliplatin, cisplatin, paclitaxel, or docetaxel where schedule-dependent synergy has been demonstrated [4][5]. The optimal sequence (oxaliplatin followed by rac-Irofulven) has been validated in colon and breast cancer models, and complete cures were observed with suboptimal doses of rac-Irofulven combined with taxanes in xenograft studies.

Solid Tumor Applications vs LP-284

rac-Irofulven is appropriate for solid tumor research requiring PTGR1-dependent bioactivation (r=0.71 correlation), whereas LP-284 is indicated for hematologic malignancies where PTGR1 expression is low and alternative activation pathways operate [6]. This clear experimental distinction prevents confounding data in mechanism-of-action studies.

Application
Selection Property
Validation Focus
PTGR1 / NER synthetic lethality studies
PTGR1 expression-dependent activation
NER pathway endpoint monitoring
Taxane-resistant tumor model research
Differential xenograft response profile
Drug-resistance mechanism endpoints
Platinum-agent combination studies
Schedule-dependent synergy context
Combination index and sequence evaluation
Solid tumor vs hematologic pathway studies
PTGR1-dependent bioactivation profiling
Activation pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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